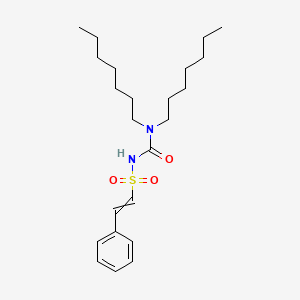
N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group attached to a phenylethene backbone and a diheptylcarbamoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide typically involves multiple steps:
Formation of the Phenylethene Backbone: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the phenylethene structure.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Attachment of the Diheptylcarbamoyl Moiety: This step involves the reaction of the intermediate compound with diheptyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, particularly those involving sulfonamide-sensitive enzymes.
Medicine: Due to its structural similarity to certain drug molecules, it may be explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The sulfonamide group can interact with enzymes that have sulfonamide-sensitive active sites, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways that rely on the activity of these enzymes, leading to a disruption of normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
- N-(Dihexylcarbamoyl)-2-phenylethene-1-sulfonamide
- N-(Dioctylcarbamoyl)-2-phenylethene-1-sulfonamide
- N-(Dipentylcarbamoyl)-2-phenylethene-1-sulfonamide
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain in the carbamoyl moiety. N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide has a heptyl chain, while the similar compounds have hexyl, octyl, or pentyl chains.
- Uniqueness: The heptyl chain in this compound may confer unique physicochemical properties, such as solubility and hydrophobicity, which can influence its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
56753-51-6 |
|---|---|
Molekularformel |
C23H38N2O3S |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
1,1-diheptyl-3-(2-phenylethenylsulfonyl)urea |
InChI |
InChI=1S/C23H38N2O3S/c1-3-5-7-9-14-19-25(20-15-10-8-6-4-2)23(26)24-29(27,28)21-18-22-16-12-11-13-17-22/h11-13,16-18,21H,3-10,14-15,19-20H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
CRAMTAZRWJREAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(CCCCCCC)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)
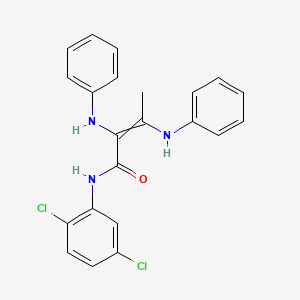

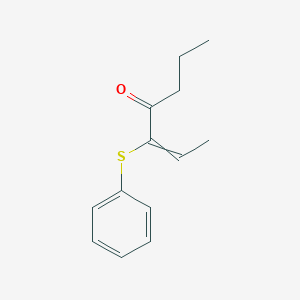
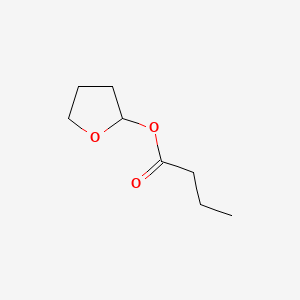
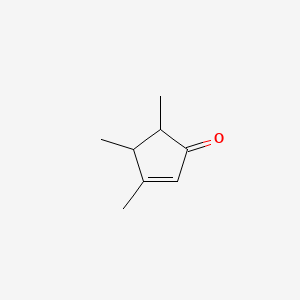
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
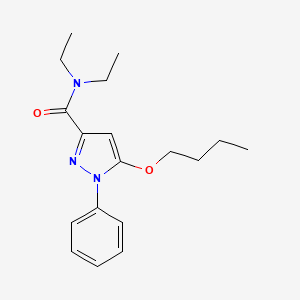
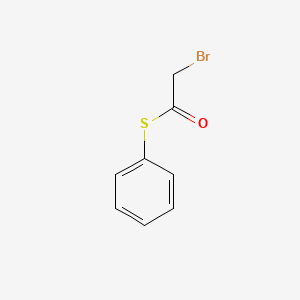


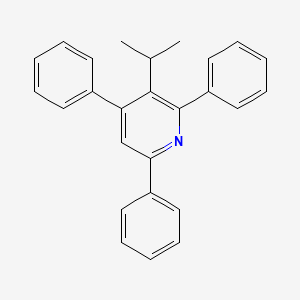
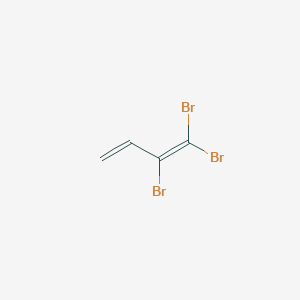
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
